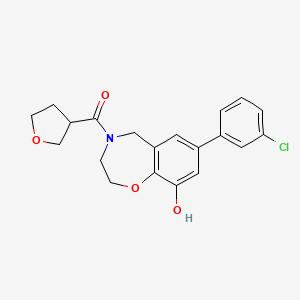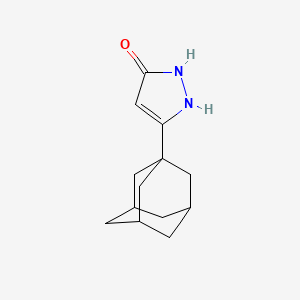![molecular formula C28H30N2O5 B5500226 oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5500226.png)
oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a useful research compound. Its molecular formula is C28H30N2O5 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-phenoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate is 474.21547206 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Potential in Drug Development
Piperazine derivatives, including structures similar to 1-(3-phenoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate, are significant for drug development due to their versatile medicinal properties. These compounds are found in a range of drugs with diverse therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of the substitution pattern on the piperazine nucleus facilitates a recognizable difference in the medicinal potential of the resultant molecules, suggesting a broad scope for research and development in pharmaceuticals (Rathi et al., 2016).
Environmental Impact and Degradation
Parabens, which share structural similarities with piperazine derivatives, have been studied for their occurrence, fate, and behavior in aquatic environments. These compounds are ubiquitous in surface water and sediments due to the consumption of paraben-based products and their continuous introduction into the environment. Studies on parabens might provide insights into the environmental behavior of related compounds like 1-(3-phenoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate and the need for further research on their stability, biodegradability, and potential environmental impacts (Haman et al., 2015).
Role in Antifungal Applications
Compounds from the Piper species, which include structures similar to piperazine derivatives, have shown significant antifungal activities. These include a variety of chemical structures such as amides, flavonoids, and lignans, underscoring the potential of piperazine derivatives in developing pharmaceutical or agricultural fungicides. Such studies highlight the importance of exploring the antifungal properties of piperazine derivatives for new drug development or agricultural applications (Xu & Li, 2011).
DNA Interaction and Potential for Drug Design
The interaction of piperazine derivatives with DNA, particularly in the context of minor groove binders, provides a basis for rational drug design. The ability of these compounds to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences opens avenues for the development of novel therapeutic agents targeting genetic material. This aspect of piperazine derivatives underscores their potential in drug design, especially in targeting specific DNA sequences for therapeutic purposes (Issar & Kakkar, 2013).
Propriétés
IUPAC Name |
oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O.C2H2O4/c1-3-9-23(10-4-1)12-8-16-27-17-19-28(20-18-27)22-24-11-7-15-26(21-24)29-25-13-5-2-6-14-25;3-1(4)2(5)6/h1-15,21H,16-20,22H2;(H,3,4)(H,5,6)/b12-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCLUTOWOQMWCU-MXZHIVQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5500145.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)

![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)


![2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)

![N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5500205.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)
